molecular formula C8H21N3 B1197146 Sym-homospermidine CAS No. 4427-76-3

Sym-homospermidine

Cat. No.: B1197146
CAS No.: 4427-76-3
M. Wt: 159.27 g/mol
InChI Key: UODZHRGDSPLRMD-UHFFFAOYSA-N
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Description

Sym-homospermidine is a polyazaalkane that comprises undecane with three aza groups placed at the 1-, 6- and 11-positions . It has a molecular formula of C8H21N3 .


Synthesis Analysis

In an extreme thermophile, Thermus thermophilus, this compound is synthesized by the actions of two enzymes. The first enzyme, coded by the dhs gene (annotated to be deoxyhypusine synthase gene), catalyzes the synthesis of an intermediate from two molecules of agmatine in the presence of NAD . The second enzyme, aminopropylagmatinase, coded by the speB gene, catalyzes the hydrolysis of the intermediate compound to this compound, releasing two molecules of urea .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C8H21N3, an average mass of 159.272 Da, and a monoisotopic mass of 159.173553 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, homospermidine synthase (spermidine-specific) is an enzyme that catalyzes the chemical reaction between spermidine and putrescine to produce this compound and propane-1,3-diamine .


Physical And Chemical Properties Analysis

This compound has a melting point of 16-17 °C and a boiling point of 146 °C (Press: 13 Torr). It has a predicted density of 0.901±0.06 g/cm3 and a predicted pKa of 10.79±0.10 .

Scientific Research Applications

  • Linderoth & Morris (1983) compared HSpe with its structural isomer, aminopropylcadaverine (AP5), and spermidine (Spe), finding that HSpe was less effective than Spe in stimulating the growth of Spe auxotrophs of Escherichia coli, despite being taken up by the cells (Linderoth & Morris, 1983).

  • Ramaswamy & Murthy (1991) purified sym-homospermidine from sandal leaves and determined its structure through single crystal X-ray diffraction, finding it exists in an all-trans conformation (Ramaswamy & Murthy, 1991).

  • Shaw et al. (2010) demonstrated that HSpe is an alternative polyamine in bacteria, with HSpe synthesis evolving primarily in α-Proteobacteria and spreading through horizontal gene transfer to other organisms. They also identified alternative biosynthetic pathways for HSpe (Shaw et al., 2010).

  • Matsuzaki et al. (1982) reported the presence of this compound in high concentrations in the hamster epididymis, marking its first discovery in mammalian tissues (Matsuzaki et al., 1982).

  • Srivenugopal & Adiga (1980) identified an enzyme in Lathyrus sativus seedlings that catalyzes the synthesis of HSpe from putrescine and NAD+, with a similar activity in sandal leaves (Srivenugopal & Adiga, 1980).

Future Directions

Future research on Sym-homospermidine could focus on further elucidating its biosynthetic pathways and mechanisms of action. For instance, some bacteria species lacking homospermidine synthase can still synthesize homospermidine, suggesting the existence of alternative pathways . Understanding these pathways could have important implications for the development of new therapeutic strategies.

Properties

IUPAC Name

N'-(4-aminobutyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODZHRGDSPLRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196098
Record name Sym-homospermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-76-3
Record name N1-(4-Aminobutyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sym-homospermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sym-homospermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYM-HOMOSPERMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ25X1H4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,4'-Diaminodibutylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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